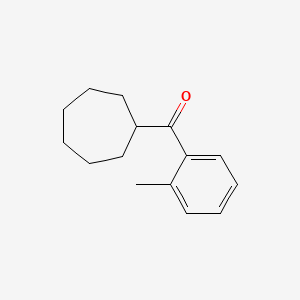

2-Methylphenyl cycloheptyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylphenyl cycloheptyl ketone is an organic compound characterized by a cycloheptyl group attached to a 2-methylphenyl ring and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the reaction of cycloheptanone with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Grignard Reaction: Another approach is to react cycloheptanone with a Grignard reagent derived from 2-methylbenzene chloride. This reaction requires the use of magnesium turnings and anhydrous ether as a solvent.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Halogenation with bromine (Br₂) in the presence of iron (Fe) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Cycloheptyl-2-methylbenzoic acid.

Reduction: Cycloheptyl-2-methylphenol.

Substitution: Brominated or nitro-substituted derivatives of the phenyl ring.

Applications De Recherche Scientifique

2-Methylphenyl cycloheptyl ketone is utilized in various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparaison Avec Des Composés Similaires

Cyclopentyl 2-methylphenyl ketone

Cyclohexyl 2-methylphenyl ketone

Benzyl 2-methylphenyl ketone

Uniqueness: 2-Methylphenyl cycloheptyl ketone is distinguished by its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered counterparts. This can influence its reactivity and biological activity.

Activité Biologique

2-Methylphenyl cycloheptyl ketone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptyl group attached to a ketone functional group with a methylphenyl substituent. Its molecular formula is C14H18O, and it has a distinctive structure that allows it to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions with biomolecules, influencing several biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Modulation: It can act as a modulator for various receptors, potentially influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Anticancer Potential: There are indications that this compound could exhibit anticancer properties, warranting further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

- Anti-inflammatory Research : In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Investigation : A recent study explored the effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer drug.

Propriétés

IUPAC Name |

cycloheptyl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-12-8-6-7-11-14(12)15(16)13-9-4-2-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFKPIGMEDYZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.